

Introduction: The Quintessential Internal Standard for Paclitaxel Bioanalysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6 α -Hydroxy Paclitaxel-d5**

Cat. No.: **B563800**

[Get Quote](#)

In the landscape of pharmaceutical analysis and clinical pharmacokinetics, precision and accuracy are paramount. When quantifying the widely used chemotherapeutic agent Paclitaxel and its metabolites in complex biological matrices, the choice of internal standard is a critical determinant of data integrity. **6 α -Hydroxy Paclitaxel-d5** is the deuterium-labeled form of the major human metabolite of Paclitaxel.^{[1][2][3]} Its design as a stable isotope-labeled internal standard makes it an indispensable tool for researchers, providing the highest possible analytical specificity and accuracy in mass spectrometry-based bioanalytical assays.^[4] This guide offers a comprehensive overview of its core properties, the rationale for its use, and a detailed protocol for its application in a validated LC-MS/MS workflow.

Core Chemical & Physical Properties

The fundamental characteristics of **6 α -Hydroxy Paclitaxel-d5** are summarized below. These identifiers are crucial for method setup, documentation, and regulatory submissions.

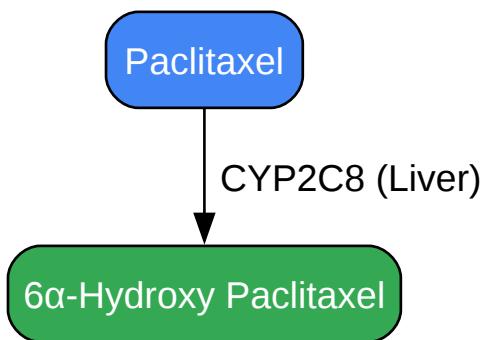
Property	Value	Source(s)
CAS Number	1315376-90-9	[1] [5] [6] [7]
Molecular Formula	C ₄₇ H ₄₆ D ₅ NO ₁₅	[1] [5] [6]
Molecular Weight	874.94 g/mol	[1] [5] [6] [7]
Synonyms	6 α -Hydroxy Taxol-d5	[1] [5]
Appearance	White to off-white solid	[5] [6]
Purity (HPLC)	Typically ~90% to >98%	[5] [7] [8]
Isotopic Purity	\geq 95%	[5]
Solubility	Soluble in DMSO and Methanol; Slightly soluble in Chloroform	[5] [8]
Storage	Recommended at -20°C for long-term stability	[5] [7]

The Scientific Imperative for Deuterated Standards

The use of a deuterated internal standard is not merely a matter of preference but a foundational principle of robust bioanalysis, rooted in the technique of Stable Isotope Dilution (SID).[\[4\]](#)

Causality Behind the Choice:

- Near-Identical Physicochemical Behavior: Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, **6 α -Hydroxy Paclitaxel-d5** behaves almost identically to its unlabeled (protio) analogue, 6 α -Hydroxy Paclitaxel, during sample extraction, chromatography, and ionization.[\[9\]](#)[\[10\]](#) This ensures that any analyte loss or variability during sample processing is mirrored by the internal standard, allowing for precise correction.[\[4\]](#)
- Co-elution without Interference: The deuterated standard co-elutes with the native analyte during liquid chromatography.[\[11\]](#) This is critical for compensating for matrix effects—the


suppression or enhancement of ionization caused by co-eluting matrix components—which can be a major source of variability and inaccuracy in LC-MS analysis.[9][11]

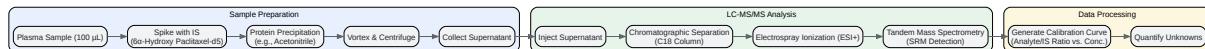
- **Clear Mass Differentiation:** Despite their chemical similarity, the mass difference of 5 Daltons (due to the five deuterium atoms) allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[12]

In essence, **6 α -Hydroxy Paclitaxel-d5** acts as a perfect control, validating the analytical process from sample preparation to detection for its unlabeled counterpart and for the parent drug, Paclitaxel. This self-validating system is the cornerstone of trustworthy and reproducible quantitative data, as mandated by regulatory bodies like the FDA and EMA.[10][13]

Biological Context: The Metabolic Pathway of Paclitaxel

Paclitaxel undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes.[2][14] The formation of 6 α -Hydroxy Paclitaxel is the principal metabolic pathway, catalyzed specifically by the CYP2C8 enzyme.[14][15] Understanding this pathway is crucial for interpreting pharmacokinetic data, as the levels of this metabolite provide insight into the drug's clearance and potential drug-drug interactions.[15][16]

[Click to download full resolution via product page](#)


Caption: Metabolic conversion of Paclitaxel to its major metabolite.

Experimental Protocol: Quantitative Analysis of Paclitaxel and 6 α -Hydroxy Paclitaxel in Human

Plasma via LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Paclitaxel and its primary metabolite, 6 α -Hydroxy Paclitaxel, in human plasma using **6 α -Hydroxy Paclitaxel-d5** as an internal standard (IS).

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Workflow for bioanalytical quantification using an internal standard.

Step-by-Step Methodology

1. Preparation of Standards and Reagents

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Paclitaxel, 6 α -Hydroxy Paclitaxel, and **6 α -Hydroxy Paclitaxel-d5** in methanol. Store at -80°C.[17]
- Working Solutions: Prepare serial dilutions from the stock solutions in methanol or a methanol/water mixture to create calibration curve standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the **6 α -Hydroxy Paclitaxel-d5** stock solution to a fixed concentration (e.g., 50 ng/mL) in methanol. This concentration is chosen to yield a robust signal without causing detector saturation.

2. Sample Preparation (Protein Precipitation)

- Rationale: This step removes large proteins from the plasma, which would otherwise interfere with the analysis and foul the LC column and mass spectrometer.

- Procedure:
 - Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of the IS working solution to each tube and vortex briefly. The addition of the IS at the earliest stage ensures it accounts for variability in all subsequent steps.
 - Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and maintain analyte stability.
 - Vortex vigorously for 2 minutes to ensure complete protein denaturation and precipitation.
 - Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

- Rationale: Chromatographic separation resolves the analytes from each other and from endogenous matrix components, reducing ion suppression and ensuring accurate quantification.
- Parameters:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is standard for this class of molecules.[14]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
 - Flow Rate: 0.4 mL/min.
 - Gradient: A typical gradient might run from 10% B to 95% B over 5 minutes, followed by a re-equilibration step. This gradient separates the more polar metabolite from the parent drug.

- Injection Volume: 5-10 μ L.

4. Mass Spectrometry (MS/MS) Conditions

- Rationale: Tandem mass spectrometry provides exquisite selectivity and sensitivity by monitoring a specific fragmentation (transition) of a precursor ion.
- Parameters:
 - Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
 - Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 - SRM Transitions (Example):
 - Paclitaxel:m/z 854.4 → 286.1
 - 6 α -Hydroxy Paclitaxel:m/z 870.4 → 286.1
 - **6 α -Hydroxy Paclitaxel-d5 (IS):m/z 875.4 → 286.1** (Note: These transitions should be optimized empirically on the specific instrument being used.)

5. Data Analysis and Quantification

- Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards. A linear regression with $1/x^2$ weighting is typically applied.
- Quantification: The concentration of Paclitaxel and 6 α -Hydroxy Paclitaxel in the unknown samples is calculated from their measured peak area ratios using the regression equation derived from the calibration curve.

Conclusion

6 α -Hydroxy Paclitaxel-d5 is a critical reagent that embodies the principles of modern bioanalytical science. Its use as a stable isotope-labeled internal standard is not merely best practice but a fundamental requirement for generating high-fidelity pharmacokinetic and

metabolic data for Paclitaxel. By compensating for the inherent variabilities of the analytical process, it enables researchers and drug development professionals to produce robust, reliable, and defensible results, ultimately contributing to a deeper understanding of this vital anticancer agent.[\[4\]](#)[\[10\]](#)

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTROMETRY TECHNIQUES. Pharmanest. [\[Link\]](#)
- Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function. Seminars in Oncology. [\[Link\]](#)
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [\[Link\]](#)
- The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. National Institutes of Health (NIH). [\[Link\]](#)
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [\[Link\]](#)
- Drug interactions of paclitaxel metabolism in human liver microsomes. PubMed. [\[Link\]](#)
- Deuterated internal standards and bioanalysis. AptoChem. [\[Link\]](#)
- Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial. PubMed. [\[Link\]](#)
- A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6 α -hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study. ResearchGate. [\[Link\]](#)
- Analytical Approaches to Paclitaxel. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [\[Link\]](#)

- Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS. National Institutes of Health (NIH). [\[Link\]](#)
- LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy. PubMed. [\[Link\]](#)
- A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6 α -hydroxy-paclitaxel in human plasma. National Institutes of Health (NIH). [\[Link\]](#)
- Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery. National Institutes of Health (NIH). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 6alpha-Hydroxy Paclitaxel-d5 (~90%) | LGC Standards [lgcstandards.com]
- 8. 6alpha-hydroxy Paclitaxel-d5 | CAS 1315376-90-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. texilajournal.com [texilajournal.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6 α -hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug interactions of paclitaxel metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Quintessential Internal Standard for Paclitaxel Bioanalysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563800#cas-number-and-molecular-weight-of-6-hydroxy-paclitaxel-d5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com